N-Glycoloylarsanilic acid synthesis and characterization
N-Glycoloylarsanilic acid synthesis and characterization
This technical guide details the synthesis, purification, and characterization of
This guide is structured for application scientists requiring a robust protocol for synthesizing high-purity standards for metabolic studies or speciation analysis.
Technical Guide: Synthesis and Characterization of -Glycoloylarsanilic Acid
Executive Summary & Chemical Strategy
Target Molecule:
The synthesis of N-GAA presents a chemoselective challenge: acylation of the aniline nitrogen on
Reaction Logic[1][2]
-
Protection: The hydroxyl group of the glycolyl donor is masked as an acetate to prevent self-esterification.
-
Amidation: Schotten-Baumann or anhydrous acylation conditions couple the amine of
-ASA with the acyl chloride. -
Deprotection: Mild alkaline hydrolysis removes the acetyl protecting group without cleaving the robust amide bond or the C-As bond.
Synthesis Protocol
Materials Required[2][3][4][5][6][7][8][9][10][11]
-
Precursor:
-Arsanilic acid ( 99% purity). -
Reagent: Acetoxyacetyl chloride (CAS 13831-31-7).
-
Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Methanol.
-
Base: Triethylamine (TEA), Sodium Hydroxide (NaOH).
-
Workup: 1M HCl, Ethanol (for recrystallization).
Step-by-Step Methodology
Stage 1: Formation of the Intermediate (
-Acetoxyacetyl-arsanilic acid)
-
Dissolution: In a dry 250 mL round-bottom flask under nitrogen atmosphere, dissolve 2.17 g (10 mmol) of
-arsanilic acid in 20 mL of anhydrous DMF. -
Base Addition: Add 2.8 mL (20 mmol) of Triethylamine. The solution should remain clear. Cool to 0°C in an ice bath.
-
Acylation: Dropwise, add 1.2 mL (11 mmol) of Acetoxyacetyl chloride diluted in 5 mL DCM over 15 minutes.
-
Mechanistic Note: The TEA scavenges the HCl byproduct, driving the equilibrium forward.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS to confirm consumption of arsanilic acid.
-
Isolation: Pour the reaction mixture into 100 mL of ice-cold 1M HCl. The intermediate (
-acetoxyacetyl derivative) will precipitate. Filter, wash with cold water, and dry under vacuum.
Stage 2: Deprotection to
-Glycoloylarsanilic Acid
-
Hydrolysis: Suspend the dried intermediate in 30 mL of Methanol/Water (1:1).
-
pH Adjustment: Add 2M NaOH dropwise until pH reaches 10–11. Stir at room temperature for 2 hours.
-
Critical Control: Do not heat. High heat at high pH can cleave the C-As bond (de-arsenylation).
-
-
Acidification: Carefully acidify the solution to pH 2.0 using 1M HCl. The target compound, N-GAA, will precipitate as a white crystalline solid.
-
Purification: Recrystallize from hot water/ethanol (90:10).
-
Yield Expectation: 65–75% overall yield.
Visualization: Synthetic Pathway & Workflow[7]
The following diagram illustrates the chemical transformation and the logical flow of the experimental procedure.
Caption: Synthetic route from p-arsanilic acid to N-glycoloylarsanilic acid via protected intermediate.
Characterization & Validation
Trustworthiness in organoarsenic research relies on distinguishing the target from inorganic arsenic (
A. Spectroscopic Identification (NMR)
Dissolve 10 mg of product in DMSO-
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| 10.1 | Singlet (1H) | Amide -NH - | |
| 7.60 – 7.80 | Doublet (2H) | Ar-H (Ortho to As) | |
| 7.80 – 8.00 | Doublet (2H) | Ar-H (Meta to As) | |
| 5.60 | Triplet (1H) | Glycolyl -OH | |
| 4.05 | Doublet (2H) | Glycolyl -CH | |
| 170.5 | Singlet | Carbonyl (C=O) | |
| 62.1 | Singlet | Glycolyl |
B. Speciation Analysis (HPLC-ICP-MS)
This is the gold standard for verifying purity and ensuring no inorganic arsenic contamination.
-
Instrumentation: Anion Exchange Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry.[1]
-
Column: Hamilton PRP-X100 (or equivalent anion exchange).
-
Mobile Phase: 20 mM Ammonium Carbonate (pH 9.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor
75 ( As).
Validation Criteria:
-
Retention Time: N-GAA should elute after
-arsanilic acid due to the increased polarity of the glycolyl group interacting with the mobile phase, but distinct from inorganic Arsenate (AsV). -
Mass Balance: The sum of species peaks must account for >98% of total arsenic injected.
Safety & Waste Management
Organoarsenics are toxic and potential environmental hazards.[2]
-
Handling: All synthesis must occur in a certified chemical fume hood. Wear nitrile gloves and P100 respiratory protection if handling dry powder.
-
Speciation Changes: Be aware that strong oxidizing agents can convert N-GAA into inorganic Arsenate (AsV), which is highly toxic.
-
Disposal: All aqueous waste containing arsenic must be segregated into "Heavy Metal Aqueous Waste" streams. Do not mix with general organic solvents.
References
-
Synthesis of N-Glycolyl Derivatives
- Source: Frontiers in Immunology. "Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides.
-
[Link]
-
Arsanilic Acid Chemistry
-
Organoarsenic Characterization
-
Chemical Data & Identifiers
Sources
- 1. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 2. Characterization and Quantification of Arsenic Species in Foodstuffs of Plant Origin by HPLC/ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Arsanilic acid, N-(carbamoylmethyl)- | C8H11AsN2O4 | CID 12055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Acetylsulfanilic acid | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Gallic Acid | C7H6O5 | CID 370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-glycoloyl-alpha-neuraminic acid | C11H19NO10 | CID 9840259 - PubChem [pubchem.ncbi.nlm.nih.gov]
